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Compound of Interest

Compound Name: 3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346

In the landscape of contemporary drug discovery and material science, the pyrazole nucleus
stands out as a "privileged scaffold"—a molecular framework that consistently appears in a
multitude of biologically active compounds and functional materials.[1][2] Its unique electronic
properties and metabolic stability have cemented its role in numerous FDA-approved
therapeutics.[2][3] The strategic introduction of iodine atoms onto this core, as seen in 3,4-
Diiodo-5-methyl-1H-pyrazole, dramatically elevates its synthetic utility. This di-iodinated
derivative is not merely a compound but a versatile platform, engineered for reactivity and
poised for the construction of complex molecular architectures. The dual carbon-iodine bonds
serve as powerful handles for palladium-catalyzed cross-coupling reactions, enabling chemists
to forge intricate carbon-carbon and carbon-heteroatom bonds with precision.[1][4] This guide
offers a deep dive into the core chemistry, synthesis, and application of this pivotal building
block, providing researchers and development professionals with the technical insights
necessary to harness its full potential.

Molecular Identity and Physicochemical
Characteristics

3,4-Diiodo-5-methyl-1H-pyrazole is a halogenated derivative characterized by a five-
membered pyrazole ring bearing two iodine atoms at the C3 and C4 positions and a methyl
group at the C5 position.[4] This specific substitution pattern is crucial to its reactivity and utility
in synthetic chemistry.

Caption: Chemical structure of 3,4-Diiodo-5-methyl-1H-pyrazole.
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The compound's key identifiers and physical properties are summarized below, providing

essential data for experimental design and safety assessments.

Property Value Reference
CAS Number 6715-87-3 [51[6]
Molecular Formula C4H4I12N2 [4][5]
Molecular Weight 333.90 g/mol [41[5]
Appearance Off-white to pale yellow solid [7]

Melting Point 178-181 °C [8][9]
Boiling Point (Predicted) 374.8+42.0°C [819]
Density (Predicted) 2.750 £ 0.06 g/cm3 [819]

pKa (Predicted) 10.75+ 0.50 [9]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of 3,4-Diiodo-5-

methyl-1H-pyrazole. The heavy iodine substituents and the overall electronic environment of

the pyrazole ring give rise to a distinct spectroscopic signature.
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Spectroscopic Data

Expected Characteristics

1H NMR

A characteristic sharp singlet is expected for the
methyl group (C5-CHs) in the upfield region,
with minimal coupling. The N-H proton will

appear as a broad singlet.[4]

13C NMR

Resonances for the three carbon atoms of the
pyrazole ring will be observed. The carbons
bonded to iodine (C3 and C4) will show shifts

influenced by the heavy atom effect.

15N NMR

Two distinct signals are anticipated,
corresponding to the different electronic
environments of the nitrogen atoms. The
"pyrrole-like" nitrogen (N1, bearing a hydrogen)
typically resonates between -160 to -180 ppm,
while the "pyridine-like" nitrogen (N2) appears
further downfield, around -100 to -120 ppm.[4]

IR Spectroscopy

Characteristic peaks for N-H stretching, C-H
stretching (from the methyl group), and
C=C/C=N stretching within the pyrazole ring are

expected.

Mass Spectrometry

The molecular ion peak (M+) would be observed
at m/z corresponding to 333.90, with a
characteristic isotopic pattern due to the

presence of two iodine atoms.

Synthesis and Chemical Reactivity
Synthesis: The lodination Pathway

The most direct and common route to 3,4-Diiodo-5-methyl-1H-pyrazole is the electrophilic

halogenation of the 5-methyl-1H-pyrazole precursor.[4] This transformation requires careful

control of reaction conditions to achieve the desired di-iodination at the C3 and C4 positions

while avoiding over-halogenation or the formation of undesired isomers.[4][10] The C4 position
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of the pyrazole ring is particularly electron-rich and thus highly susceptible to electrophilic
attack.[1][11]

Caption: General workflow for the synthesis of 3,4-Diiodo-5-methyl-1H-pyrazole.
Experimental Protocol: General Procedure for Pyrazole lodination

This protocol is a generalized representation based on established methods for pyrazole
iodination and should be optimized for specific laboratory conditions.[1][12][13]

Preparation: To a solution of 5-methyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.qg.,
acetonitrile, acetic acid, or a CCls mixture), add the chosen iodinating agent.[1][12] Common
agents include:

o Molecular lodine (I2) with an oxidizing agent like Ceric Ammonium Nitrate (CAN) or HIOs.
[10][12]

o N-lodosuccinimide (NIS), often in an acidic medium like trifluoroacetic acid (TFA).[1]

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room
temperature to 80 °C) for a period of several hours to overnight.[1] Monitor the reaction
progress using thin-layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, cool the mixture to room temperature. If an acidic medium was
used, carefully neutralize it. Quench any excess iodine with a saturated aqueous solution of
sodium thiosulfate (Na2S203) until the characteristic iodine color disappears.[1][14]

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as
dichloromethane or ethyl acetate.[14]

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure. The crude product can
then be purified by column chromatography on silica gel to yield the desired 3,4-Diiodo-5-
methyl-1H-pyrazole.[1]

Chemical Reactivity: A Gateway to Molecular Complexity
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The true synthetic power of 3,4-Diiodo-5-methyl-1H-pyrazole lies in the reactivity of its two C-I
bonds. lodine atoms are excellent leaving groups, making this compound an ideal substrate for
a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4]
This allows for the sequential or simultaneous introduction of diverse functional groups,
enabling the construction of large and complex molecular libraries from a single, versatile core.

Palladium-Catalyzed Cross-Coupling
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Caption: Reactivity of 3,4-Diiodo-5-methyl-1H-pyrazole in cross-coupling reactions.

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the introduction of aryl or vinyl groups.[1]

¢ Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key
transformation for accessing extended 1t-systems and linking molecular fragments.[4][15]

e Heck Coupling: Reaction with alkenes to form substituted alkenes.

o Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for
synthesizing many biologically active compounds.
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Applications in Scientific Research and
Development

The versatile reactivity of 3,4-Diiodo-5-methyl-1H-pyrazole positions it as a high-value
building block across multiple scientific disciplines.

3,4-Diiodo-5-methyl-1H-pyrazole
(Versatile Building Block)

Medicinal Chemistry Chemical Research

\

A|
Kinase Inhibitors Antibacterial Agents Protein Degraders Organic Semiconductors Coordination Polymers

Click to download full resolution via product page
Caption: Key application areas for 3,4-Diiodo-5-methyl-1H-pyrazole.

o Medicinal Chemistry: The pyrazole core is a cornerstone of many pharmaceuticals.[16][17]
This di-iodinated intermediate is invaluable for synthesizing libraries of novel compounds to
screen for biological activity.[7] Its structure is relevant for developing kinase inhibitors,
antibacterial agents, and other targeted therapeutics.[1][4] The compound is also listed as a
building block for protein degraders, a cutting-edge area of drug discovery.[5]

» Material Science: The presence of heavy iodine atoms and the aromatic pyrazole ring
imparts unique electronic properties. This makes the compound a candidate for creating
novel organic semiconductors, coordination polymers, and other functional materials where
tuning electronic characteristics is essential.[4]

e Chemical Research: It serves as a pivotal intermediate in multi-step organic synthesis,
providing a reliable scaffold for building molecular complexity.[4]
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Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3,4-
Diiodo-5-methyl-1H-pyrazole. Users should always consult the specific Safety Data Sheet
(SDS) provided by the supplier before use.

e Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety glasses with side shields,
chemical-resistant gloves, and a lab coat.[18] Avoid inhalation of dust and direct contact with
skin and eyes.[18]

o Storage: Store in a tightly closed container in a cool, dry place. For long-term stability,
storage under an inert atmosphere (e.g., argon or nitrogen) at 2—-8 °C is recommended.[9]
Keep away from heat and sources of ignition.

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter the environment.[18]

Conclusion

3,4-Diiodo-5-methyl-1H-pyrazole (CAS 6715-87-3) is more than a simple chemical reagent; it
is a strategic tool for molecular innovation. Its stable pyrazole core, combined with the
exceptional reactivity imparted by the dual iodine substituents, provides a robust and versatile
platform for synthetic chemists. From the targeted synthesis of next-generation
pharmaceuticals to the development of novel functional materials, this compound offers a
reliable pathway to molecular complexity. This guide has detailed its fundamental properties,
synthesis, reactivity, and applications, providing the necessary framework for researchers to
confidently and effectively integrate this powerful building block into their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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